N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide
Description
N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide is a benzimidazole derivative featuring a morpholine-substituted methyl group at the 2-position of the benzimidazole core and an N-ethyl-N-phenylacetamide side chain.
Properties
IUPAC Name |
N-ethyl-2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-2-25(18-8-4-3-5-9-18)22(27)17-26-20-11-7-6-10-19(20)23-21(26)16-24-12-14-28-15-13-24/h3-11H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOIJSILDVRGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide typically involves the reaction of benzimidazole derivatives with morpholine and subsequent N-ethylation and acetamidation. The synthetic route might include the following steps:
Formation of 2-(morpholin-4-ylmethyl)-1H-benzimidazole: : This can be synthesized by reacting 2-chloromethyl benzimidazole with morpholine under reflux conditions.
N-ethylation: : The product is then subjected to N-ethylation using ethyl iodide or similar alkylating agents in the presence of a base such as potassium carbonate.
Acetamidation: : Finally, the N-ethylated product is reacted with phenylacetyl chloride to yield the target compound.
Industrial Production Methods
On an industrial scale, this synthesis might be optimized for yield and purity by employing catalytic processes and high-efficiency purification methods. The specifics of the conditions would depend on the desired scale and the need to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide is capable of undergoing several types of chemical reactions, including:
Oxidation: : May form N-oxides when treated with oxidizing agents like hydrogen peroxide.
Reduction: : Can be reduced using reagents such as sodium borohydride.
Substitution: : Nucleophilic substitution reactions may occur at the benzimidazole or morpholine moieties.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, acid chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: : N-oxides.
Reduction: : Corresponding amines or alcohols depending on the specific structure.
Substitution: : Varied, depending on the nature of the substituents introduced.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide as an anticancer agent. It is believed to exert its effects through the inhibition of specific enzymes involved in tumor progression. For instance, it may act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzymatic activity .
Case Study : In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its role in cancer therapy. Further research is needed to elucidate its mechanism of action and optimize its efficacy against specific types of cancer.
Enzyme Inhibition
The compound's ability to bind to enzymes makes it a candidate for developing enzyme inhibitors. Its structural features allow it to interact with various biological targets, which can be exploited for therapeutic purposes. Studies indicate that it may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
Pharmaceutical Development
This compound is being explored for its potential use in drug formulation aimed at treating cancers and other diseases where enzyme inhibition is beneficial. Its unique chemical structure provides a platform for further modifications that could enhance its pharmacological properties.
Research on Mechanisms of Action
Ongoing research focuses on understanding how this compound interacts with cellular pathways. Investigations into its binding affinity and specificity towards various targets are crucial for developing effective therapeutic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action of N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide may involve its binding to specific enzymes or receptors, modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site or an allosteric site, thus altering the enzyme's function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The compound is compared to structurally related benzimidazole-acetamide derivatives with modifications in substituents, linker groups, and appended moieties. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Impact of Substituents on Activity
- Morpholine Group : Present in the target compound and , this group is associated with improved solubility and metabolic stability. Morpholine’s polarity facilitates interactions with polar enzyme pockets, as seen in kinase inhibitors .
- Aryl Substituents : Nitrophenyl (3c) and chlorophenyl () enhance binding via hydrophobic and π-π interactions. The nitro group in 3c may also act as an electron-withdrawing group, stabilizing ligand-receptor complexes .
Biological Activity
N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide (CAS Number: 915911-37-4) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 378.5 g/mol. The compound features a benzimidazole core substituted with a morpholine group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O2 |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 915911-37-4 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The compound may function as an enzyme inhibitor by binding to active or allosteric sites on target proteins, thereby modulating their activity.
Potential Targets
Research indicates that compounds with similar structures often interact with:
- Kinases : Inhibition can lead to reduced cell proliferation.
- Apoptosis Regulators : Modulation of proteins such as Bax and Bcl-2 can induce apoptosis in cancer cells.
- Receptors : Binding to various receptors may alter signaling pathways crucial for cell survival and growth.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In vitro assays have shown that compounds structurally related to N-ethyl derivatives exhibit IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX). For example:
| Compound | IC50 (µM) | Selectivity Index (Normal/Tumor Cells) |
|---|---|---|
| 4f | 3.24 | 23–46 |
| 5-FU | 74.69 | 4.08 |
| MTX | 42.88 | 3.30 |
These results suggest that N-ethyl derivatives could potentially provide a safer alternative with higher selectivity for tumor cells over normal cells.
Induction of Apoptosis
The mechanism by which these compounds induce apoptosis has been linked to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). Studies involving Western blot analysis have shown increased expression levels of caspase proteins, indicating that these compounds activate apoptotic pathways effectively.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-ethyl derivatives. Modifications at various positions on the benzimidazole and morpholine rings can significantly influence potency and selectivity:
- Substituents on the Benzimidazole Ring : Altering electron-donating or withdrawing groups can enhance binding affinity to target proteins.
- Morpholine Modifications : Changes in the morpholine structure may affect solubility and bioavailability, impacting overall efficacy.
Q & A
Q. Basic
- Anthelmintic activity : Use Pheretima posthuma models to measure paralysis/death times vs. albendazole controls .
- Antiproliferative assays : MTT/XTT tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or HDAC targets) using fluorogenic substrates .
How can researchers design experiments to establish structure-activity relationships (SAR) for this compound’s derivatives?
Q. Advanced
- Systematic substitution : Modify substituents at benzimidazole (e.g., nitro, chloro) and morpholine (e.g., ethyl, methoxy) positions .
- Biological testing : Compare IC₅₀ values across analogs (e.g., 3c vs. 3q in anthelmintic activity) .
- Computational docking : Use AutoDock Vina to predict binding modes with targets (e.g., tubulin or kinases) .
What strategies resolve contradictory bioactivity data among structurally similar analogs?
Q. Advanced
- Substituent analysis : Compare electron-withdrawing (e.g., NO₂) vs. electron-donating (e.g., OCH₃) groups on benzimidazole .
- Assay optimization : Standardize solvent (DMSO concentration ≤1%), incubation time, and cell viability controls .
- Orthogonal assays : Validate results using SPR (binding affinity) and Western blotting (target modulation) .
How to perform crystallographic analysis to determine the 3D structure?
Q. Advanced
- X-ray diffraction : Grow single crystals via vapor diffusion (e.g., ethanol/water).
- Refinement : Use SHELXL for small-molecule refinement, analyzing puckering coordinates for morpholine ring conformation .
- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .
What computational approaches model interactions between this compound and biological targets?
Q. Advanced
- Molecular docking : Predict binding poses with GOLD or Schrödinger Suite, focusing on hydrogen bonds with morpholine oxygen .
- MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes .
- QSAR models : Develop 2D/3D descriptors (e.g., logP, polar surface area) to correlate with activity .
How to assess metabolic stability and pharmacokinetic properties?
Q. Advanced
- In vitro microsomal assays : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
- Permeability : Caco-2 cell monolayers for Papp values (>1 × 10⁻⁶ cm/s indicates good absorption) .
What methods confirm target engagement in cellular models?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
- siRNA knockdown : Silence suspected targets (e.g., EGFR) and assess loss of compound efficacy .
- Pull-down assays : Use biotinylated probes to isolate compound-target complexes .
How to address low aqueous solubility during formulation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
